D-Leucine-15N

Catalog No.
S1936133
CAS No.
287484-39-3
M.F
C6H13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Leucine-15N

CAS Number

287484-39-3

Product Name

D-Leucine-15N

IUPAC Name

(2R)-2-(15N)azanyl-4-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i7+1

InChI Key

ROHFNLRQFUQHCH-RFBVFTEYSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)[15NH2]

D-Leucine-15N is a stable isotope-labeled, non-proteinogenic D-amino acid featuring a 15N-enriched amine group (typically ≥98 atom % 15N) and strict stereochemical purity (>99% ee). In commercial procurement, it serves as a critical chiral building block for solid-phase peptide synthesis (SPPS) of peptidomimetics, antimicrobial peptides (AMPs), and self-assembling nanomaterials. The D-enantiomer configuration confers high resistance to endogenous proteases, while the 15N label provides an isolated spin-1/2 nucleus essential for high-resolution solid-state NMR (ssNMR) and 2D 1H-15N HSQC spectroscopy. This dual functionality allows researchers to track the exact conformational dynamics, hydrogen bonding, and membrane-insertion behavior of specific leucine residues within complex, anisotropic lipid bilayer environments without background interference from natural L-amino acids or unlabeled lipids [1].

Substituting D-Leucine-15N with unlabeled D-Leucine or L-Leucine-15N severely compromises both structural analysis and functional performance. Utilizing L-Leucine-15N in therapeutic peptide development results in rapid proteolytic degradation (often <2 hours in human serum), completely altering the pharmacokinetic profile and self-assembly behavior compared to the protease-resistant D-enantiomer. Conversely, substituting with unlabeled D-Leucine eliminates the ability to perform 15N-filtered NMR experiments. In lipid bilayers, unlabeled peptides suffer from severe 1H and 13C spectral overlap with the lipid matrix, making it impossible to accurately measure site-specific backbone dynamics, orientation angles, or 1H-15N dipolar couplings required for high-resolution structural determination [1].

Proteolytic Stability and Pharmacokinetic Viability

The incorporation of D-Leucine-15N into peptide sequences dramatically enhances resistance to enzymatic degradation compared to its L-enantiomer counterpart. In serum stability assays, peptides containing D-Leu residues exhibit half-lives exceeding 48 hours, whereas identical sequences utilizing L-Leu-15N are typically degraded within 1 to 2 hours. This stereochemical inversion prevents recognition by endogenous peptidases while retaining the 15N label necessary for tracking the intact peptide's structural integrity over time using NMR [1].

Evidence DimensionProteolytic Half-Life in Human Serum
Target Compound DataD-Leucine-15N incorporated peptide (>48 hours)
Comparator Or BaselineL-Leucine-15N incorporated peptide (<2 hours)
Quantified Difference>24-fold increase in proteolytic stability
ConditionsIn vitro human serum stability assay at 37°C

Crucial for procuring building blocks for therapeutic peptides that require long-term stability and traceable structural analysis in biological fluids.

Site-Specific Resolution in Solid-State NMR

For structural elucidation of membrane-bound peptides (e.g., Gramicidin A analogs), D-Leucine-15N provides a distinct 15N chemical shift (typically 118–122 ppm) and a measurable 1H-15N dipolar coupling (~10.4 kHz rigid limit). When compared to unlabeled D-Leucine, the 15N enrichment (>98 atom %) increases the NMR sensitivity for that specific nitrogen site by over 250-fold, completely eliminating background signals from the abundant 14N (99.6% natural abundance) and lipid matrix. This allows for precise determination of the peptide backbone orientation relative to the membrane normal [1].

Evidence DimensionSite-Specific NMR Sensitivity and Resolution
Target Compound DataD-Leucine-15N (>98% 15N enrichment, ~250x sensitivity gain for 15N NMR)
Comparator Or BaselineUnlabeled D-Leucine (0.37% natural 15N abundance, severe spectral overlap)
Quantified Difference>250-fold increase in 15N signal-to-noise ratio
ConditionsSolid-state MAS NMR of membrane-embedded peptides

Procuring the 15N-labeled variant is mandatory for resolving site-specific backbone dynamics and orientation in complex lipid environments.

Enantiomeric Purity and SPPS Yield Optimization

High-quality commercial D-Leucine-15N is procured with >99% enantiomeric excess (ee). Substituting with lower-grade or crude synthetic isotopic mixtures (e.g., <95% ee) introduces L-Leucine-15N impurities that lead to the formation of diastereomeric peptide mixtures during Solid-Phase Peptide Synthesis (SPPS). These impurities can reduce the final yield of the target D-peptide by 15-20% and severely complicate HPLC purification and NMR spectral interpretation by introducing split or shifted resonance peaks[1].

Evidence DimensionTarget Peptide Yield and Spectral Purity
Target Compound DataHigh-purity D-Leucine-15N (>99% ee, single target peak)
Comparator Or BaselineLow-ee isotopic mixture (<95% ee, 15-20% yield loss to diastereomers)
Quantified DifferencePrevention of 15-20% target yield loss and elimination of diastereomeric NMR artifacts
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent HPLC/NMR analysis

Ensures reproducible manufacturing yields and prevents costly purification bottlenecks in the synthesis of chiral peptidomimetics.

Differentiation from Isomeric Analogs in Self-Assembly

D-Leucine-15N and D-Isoleucine-15N are structural isomers but exhibit distinct self-assembly behaviors in nanostructure formation. In solid-state NMR, the 15N amide chemical shift of D-Leu-15N (typically ~121-123 ppm in beta-sheet-like assemblies) is clearly distinguishable from D-Ile-15N (~118-120 ppm) due to differences in side-chain steric packing and hydrogen bond lengths. Procuring the exact D-Leu-15N building block allows researchers to unambiguously assign its position and structural role in mixed-sequence self-assembling fibers without isomeric ambiguity[1].

Evidence Dimension15N Amide Chemical Shift in Beta-Sheet Assemblies
Target Compound DataD-Leucine-15N (~121-123 ppm)
Comparator Or BaselineD-Isoleucine-15N (~118-120 ppm)
Quantified Difference2-5 ppm chemical shift dispersion allowing unambiguous peak assignment
Conditions15N CP-MAS solid-state NMR of self-assembled peptide nanofibers

Critical for material scientists designing defined self-assembling nanomaterials who need to track the exact structural contribution of leucine vs. isoleucine.

Structural Elucidation of Antimicrobial Peptides (AMPs)

D-Leucine-15N is the required precursor for synthesizing protease-resistant AMPs (like Gramicidin or Bombinin analogs) to study their membrane insertion mechanisms and pore-forming structures via solid-state NMR without lipid background interference [1].

Development of Stable Peptidomimetic Therapeutics

Procuring >99% ee D-Leu-15N ensures high-yield SPPS of therapeutic peptide candidates that require extended serum half-lives, while allowing precise tracking of drug-target interactions using 2D 1H-15N HSQC NMR[2].

Characterization of Self-Assembling Peptide Nanomaterials

Used to determine the hydrogen-bonding networks and molecular packing of D-amino acid-based hydrogels and nanofibers, leveraging its distinct 15N chemical shift to resolve structural polymorphism against isomeric analogs [3].

XLogP3

-1.5

Sequence

L

Wikipedia

L-Leucine-15N

Dates

Last modified: 08-16-2023

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